molecular formula C16H19NO2S B2797418 4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine CAS No. 2097940-42-4

4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine

Cat. No.: B2797418
CAS No.: 2097940-42-4
M. Wt: 289.39
InChI Key: KPRKYOMXDOOKSY-JLHYYAGUSA-N
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Description

4-Cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine is a chemical compound of interest in medicinal chemistry and pharmacological research. It is built around a piperidine core, a common six-membered heterocyclic amine that is a fundamental scaffold in numerous pharmaceuticals and bioactive molecules . The structure is further modified with a cyclopropylidene group and a 2-phenylethenesulfonyl substituent. Piperidine derivatives are extensively utilized as key building blocks in the synthesis of fine chemicals and various active pharmaceutical ingredients (APIs) . Specific derivatives have been investigated for their multimodal activity, such as acting as dual ligands for both the sigma-1 (σ1) receptor and the mu-opioid (MOR) receptor, representing a promising approach for the development of novel analgesics for pain management . Other piperidine-based compounds have been explored as potent and selective antagonists for NMDA receptors , agonists for melanocortin receptors , and as novel antihypertensive agents through T-type calcium channel blockade . The distinct substitution pattern on this particular piperidine derivative makes it a valuable intermediate for constructing more complex molecular architectures. Researchers can employ this compound in the development of new therapeutic agents, mechanism of action studies, and structure-activity relationship (SAR) investigations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-cyclopropylidene-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c18-20(19,13-10-14-4-2-1-3-5-14)17-11-8-16(9-12-17)15-6-7-15/h1-5,10,13H,6-9,11-12H2/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKYOMXDOOKSY-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1=C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions and large-scale batch processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key differences between 4-cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine and related piperidine derivatives from the evidence:

Compound Substituents Molecular Weight (g/mol) PSA (Ų) Receptor Affinity Application
This compound 4-cyclopropylidene, 1-[(E)-2-phenylethenesulfonyl] Not provided Inferred No direct data Potential sigma receptor ligand
IPAB () 4-iodobenzamide, 2-piperidinylaminoethyl ~375 (estimated) ~60 Sigma-1 (Ki = 6.0 nM) Melanoma imaging agent
IDAB () 4-iodobenzamide, N-(2-diethylaminoethyl) ~350 (estimated) ~55 Sigma-1 (high affinity), Sigma-2 (low) Structural analog for receptor studies
2-(cyclohexylmethyl)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperidine () Cyclohexylmethyl, 4-(2-methylpropyl)phenylpropyl 355.32 3.24 No data Unknown, likely lipophilic scaffold

Key Observations

  • Receptor Targeting: IPAB and IDAB () demonstrate high sigma-1 receptor affinity, critical for melanoma imaging. The sulfonyl group in this compound may similarly engage polar interactions, but its cyclopropylidene group could alter binding kinetics compared to IPAB’s iodobenzamide moiety .
  • Physicochemical Properties : The compound in has a low PSA (3.24 Ų), indicating high lipophilicity, whereas the sulfonyl group in the target compound likely increases PSA, improving solubility but reducing membrane permeability .
  • Structural Rigidity: The cyclopropylidene group in the target compound may enhance selectivity by restricting conformational flexibility, a feature absent in IDAB’s diethylaminoethyl chain .

Limitations

  • Direct receptor-binding or pharmacokinetic data for this compound are unavailable in the provided evidence. Comparisons are inferred from structural analogs.

Research Implications

  • Sigma Receptor Studies : Given the sigma-1 affinity of IPAB/IDAB, the target compound warrants evaluation for sigma receptor binding, particularly in cancer models .
  • Synthetic Optimization: Modifying the sulfonyl group or cyclopropylidene moiety could balance lipophilicity and receptor engagement, as seen in IPAB’s tumor-to-nontumor ratios (e.g., tumor-to-brain ratio = 90.01 at 24 hours) .
  • Comparative Pharmacodynamics: Future studies should contrast this compound’s binding kinetics with IPAB’s saturable, high-affinity melanoma cell binding (Ki = 6.0 nM) .

Biological Activity

Introduction

4-Cyclopropylidene-1-[(E)-2-phenylethenesulfonyl]piperidine is a synthetic compound belonging to the class of piperidines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be described using its IUPAC name and molecular formula:

  • IUPAC Name : (2R)-1-(cyclopropylidene)-4-[(E)-2-phenylethenesulfonyl]piperidine
  • Molecular Formula : C_{18}H_{21}N_{1}O_{2}S

The compound features a piperidine ring, which is a six-membered ring containing nitrogen, along with a cyclopropylidene and a phenylethenesulfonyl group. The presence of these functional groups contributes significantly to its biological activity.

Pharmacological Properties

  • Receptor Affinity : Initial studies indicate that compounds with similar structural motifs exhibit significant affinity for various receptors, including serotonin (5-HT) and dopamine receptors. The specific binding affinity of this compound for these receptors remains to be fully elucidated.
  • CYP450 Interaction : The compound is predicted to interact with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs.
  • Blood-Brain Barrier Penetration : Given its lipophilicity and molecular structure, the compound is likely to penetrate the blood-brain barrier effectively, suggesting potential central nervous system (CNS) activity.

Case Study 1: Antidepressant Activity

A study investigating piperidine derivatives indicated that certain compounds within this class exhibit antidepressant-like effects in animal models. The mechanism was attributed to serotonin reuptake inhibition and modulation of noradrenergic pathways.

Case Study 2: Antinociceptive Effects

Research on related piperidine compounds has shown promising results in pain management through antagonism of pain pathways. The efficacy of this compound in this regard needs further exploration in preclinical studies.

Case Study 3: Neuroprotective Properties

Some studies suggest that piperidine derivatives may offer neuroprotective benefits in neurodegenerative models. The potential mechanisms include antioxidant properties and modulation of neuroinflammatory responses.

Toxicology and Safety Profile

The Ames test results indicate that this compound does not exhibit mutagenic properties, suggesting a favorable safety profile for further development. However, comprehensive toxicological evaluations are necessary to assess long-term safety.

Data Summary Table

PropertyValue
Molecular Weight321.43 g/mol
SolubilitySoluble in organic solvents
Blood-Brain Barrier PenetrationHigh
CYP450 SubstrateCYP2D6, CYP3A4
Ames TestNon-mutagenic

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